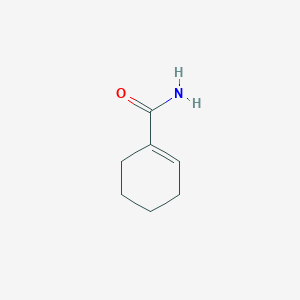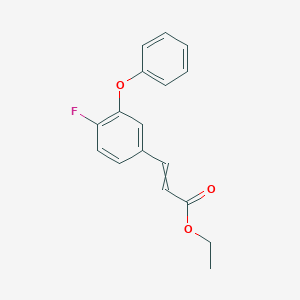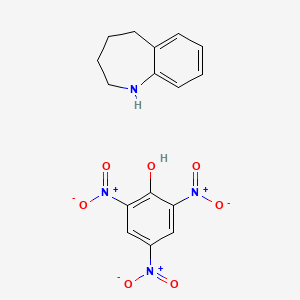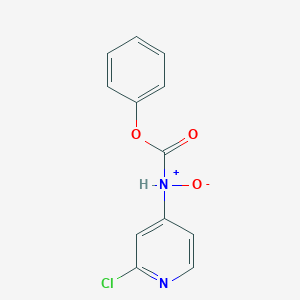
1-(3-Chloropropyl)-4-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-phenoxybenzene is an organic compound characterized by a benzene ring substituted with a phenoxy group and a 3-chloropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-phenoxybenzene typically involves the alkylation of 4-phenoxybenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetone or dimethylformamide (DMF) to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Techniques such as distillation and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The compound can undergo reduction reactions to modify the chloropropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. Conditions often involve refluxing in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include azido, thiol, and amino derivatives.
Oxidation: Phenolic derivatives are formed.
Reduction: Reduced forms of the chloropropyl group, such as propyl derivatives, are obtained.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-4-phenoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-4-phenoxybenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the phenoxy group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1-(3-Chloropropyl)-4-methylbenzene: Contains a methyl group instead of a phenoxy group.
1-(3-Chloropropyl)-4-chlorobenzene: Features a chlorobenzene ring instead of a phenoxy group.
Uniqueness: The phenoxy group enhances its solubility and reactivity in organic solvents, while the chloropropyl group allows for versatile chemical modifications .
Propriétés
Numéro CAS |
119437-35-3 |
|---|---|
Formule moléculaire |
C15H15ClO |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-phenoxybenzene |
InChI |
InChI=1S/C15H15ClO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
Clé InChI |
LEJWPINMKWENAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)


![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)

![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)

![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
